![molecular formula C25H32N2O B3973450 N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide
Übersicht
Beschreibung
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on brain function.
Wirkmechanismus
As mentioned, N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is a selective inhibitor of GABA-AT. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain. This can have a variety of effects, including increased inhibition of neuronal activity and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to enhance cognitive function in both animal models and humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. However, its potency can also make it difficult to work with in lab experiments, as it may require lower concentrations than other compounds. Additionally, the fact that it is a small molecule inhibitor can limit its use in certain experimental models.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid use disorder. It may also have potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has also been shown to have potential as a cognitive enhancer.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[1-(2,2-diphenylethyl)piperidin-3-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(26-23-14-15-23)16-13-20-8-7-17-27(18-20)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYZWYYKXQVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)CCC(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.